molecular formula C12H14N2O2S B12073352 1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B12073352
M. Wt: 250.32 g/mol
InChI Key: WQKWGFPEXIWEPX-UHFFFAOYSA-N
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Description

1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of an isobutyl group, a thiophene ring, and a pyrazole ring with a carboxylic acid functional group

Preparation Methods

The synthesis of 1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-thiophenecarboxaldehyde with isobutylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent to yield the pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its anti-inflammatory or anticancer effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific context of its use .

Comparison with Similar Compounds

1-Isobutyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

1-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H14N2O2S/c1-8(2)7-14-10(11-4-3-5-17-11)6-9(13-14)12(15)16/h3-6,8H,7H2,1-2H3,(H,15,16)

InChI Key

WQKWGFPEXIWEPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC=CS2

Origin of Product

United States

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